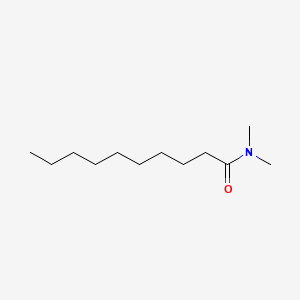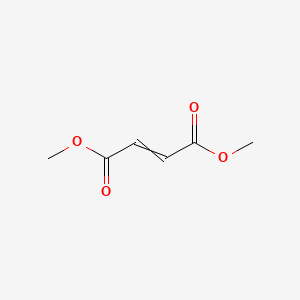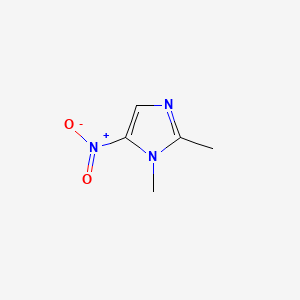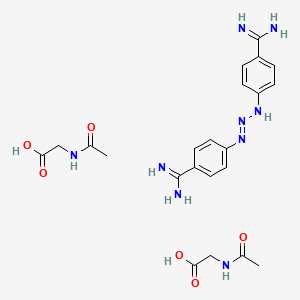
Dipropetryn
Descripción general
Descripción
Dipropetryn is a chemical compound with the molecular formula C₁₁H₂₁N₅S . It is also known by other names such as Cotofor, GS 16068, and Sancap . It is often used in environmental testing .
Molecular Structure Analysis
The molecular weight of Dipropetryn is 253.367 . The IUPAC Standard InChI is InChI=1S/C11H21N5S/c1-6-17-11-15-9 (12-7 (2)3)14-10 (16-11)13-8 (4)5/h7-8H,6H2,1-5H3, (H2,12,13,14,15,16) . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Dipropetryn is a solid at room temperature . Its melting point is 105℃ . It is soluble in water at 20°C to 16.0 ppm and soluble in aromatic and chlorinated hydrocarbon solvents . It is stable under normal temperature and pressure, neutral, slightly acidic, and slightly alkaline conditions .
Aplicaciones Científicas De Investigación
Agricultural Weed Control
Dipropetryn is primarily used as a pre-emergence herbicide in agriculture. It effectively controls a variety of grasses and broadleaf weeds in crops like corn and sorghum. Its mechanism involves inhibiting photosynthesis in susceptible plants, leading to their death shortly after germination .
Plant Growth Studies
Research on Dipropetryn’s effects on plant growth has shown that it can influence the development of certain crops. Studies involving corn and oats have demonstrated how Dipropetryn affects the absorption and translocation of nutrients in these plants, providing insights into optimizing agricultural practices .
Soil Interaction Research
The interaction of Dipropetryn with soil components is a critical area of study. Research has shown that Dipropetryn’s adsorption and desorption rates vary with soil properties such as clay content, cation exchange capacity, and organic matter levels. This information is vital for understanding its environmental impact and degradation .
Safety and Hazards
Dipropetryn is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of accidental release, it is advised to collect spillage . The contents/container should be disposed of to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Mecanismo De Acción
Target of Action
Dipropetryn is a triazine herbicide . Its primary target is the photosystem II receptor site . This receptor plays a crucial role in the photosynthetic process of plants, particularly in the photolysis of water .
Mode of Action
Dipropetryn acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, it disrupts the normal flow of electrons during photosynthesis. This disruption inhibits the photolysis of water, a critical step in the photosynthetic process .
Biochemical Pathways
The inhibition of photosynthesis by Dipropetryn has a significant impact on the plant’s biochemical pathways. Photosynthesis is the primary process by which plants convert light energy into chemical energy. This energy is then used to fuel the plant’s metabolic activities. By inhibiting photosynthesis, Dipropetryn effectively starves the plant of the energy it needs to grow and survive .
Pharmacokinetics
It is known that dipropetryn is a solid at room temperature and is soluble in water to 160 ppm at 20°C . It is also soluble in aromatic and chlorinated hydrocarbon solvents . These properties likely influence its bioavailability and its behavior in the environment.
Result of Action
The primary result of Dipropetryn’s action is the inhibition of plant growth. By disrupting photosynthesis, Dipropetryn deprives the plant of the energy it needs to grow. This leads to the death of the plant, making Dipropetryn an effective herbicide for controlling unwanted vegetation .
Action Environment
The efficacy and stability of Dipropetryn can be influenced by various environmental factors. For instance, Dipropetryn is more readily adsorbed on soils with high clay and organic matter content . Additionally, it is registered for use only on cotton grown on sandy soils in certain regions . These factors can affect the distribution and effectiveness of Dipropetryn in the environment.
Propiedades
IUPAC Name |
6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOGDXOFZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037533 | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropetryn | |
CAS RN |
4147-51-7 | |
| Record name | Dipropetryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropetryn [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropetryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















